molecular formula C26H25NO4 B2614953 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 848867-80-1

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No. B2614953
CAS RN: 848867-80-1
M. Wt: 415.489
InChI Key: UKCFNDDTBVRUEQ-UHFFFAOYSA-N
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Description

The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran . The molecule also contains a benzyl(methyl)amino)methyl group and a 4-methoxyphenyl group, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a fused ring system. The 4-methoxyphenyl and benzyl(methyl)amino)methyl groups would add to the complexity .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the methoxy group could influence properties such as polarity and solubility .

Scientific Research Applications

Environment-Sensitive Fluorophore

  • Uchiyama et al. (2006) described the fluorescence properties of a related fluorophore, highlighting its strong fluorescence in protic solvents and potential as a fluorogenic sensor (Uchiyama et al., 2006).

Antitumor Agents

  • Dong et al. (2010) synthesized and evaluated 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, finding them to be potent antitumor agents against various cancer cell lines (Dong et al., 2010).
  • In a related study, Dong et al. (2011) designed substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one (ATBO) analogs with significant tumor cell growth inhibitory activity (Dong et al., 2011).

Synthesis and Chemical Properties

  • Coelho et al. (1992) reported on an efficient method for synthesizing (±)-4-Prenylpterocarpin, another compound within this chemical family (Coelho et al., 1992).
  • Pelter et al. (1997) explored the synthesis of 8a-methoxy-2H,6H-chromen-6-ones, demonstrating a unique process for their preparation (Pelter et al., 1997).

Antimicrobial Applications

  • Yamgar et al. (2014) synthesized novel Zn(II) metal complexes from heterocyclic Schiff base ligands, including compounds related to 8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one, showing significant antifungal activity (Yamgar et al., 2014).
  • Okasha et al. (2022) synthesized and evaluated the antibacterial and antifungal functionality of a similar compound (Okasha et al., 2022).

Photovoltaic Properties

  • Gad et al. (2020) conducted a study on chromen-2-one-based organic dyes, highlighting their potential in dye-sensitized solar cells (Gad et al., 2020).

Antibacterial Effects

  • Behrami and Dobroshi (2019) reported on the synthesis and high antibacterial activity of compounds including 4-hydroxy-chromen-2-one (Behrami & Dobroshi, 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many chromenone derivatives exhibit biological activity and are used in medicinal chemistry .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the biological activity of many chromenone derivatives, it could be an area of interest for pharmaceutical research .

properties

IUPAC Name

8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-17-24(19-9-11-20(30-3)12-10-19)25(29)21-13-14-23(28)22(26(21)31-17)16-27(2)15-18-7-5-4-6-8-18/h4-14,28H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCFNDDTBVRUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)CC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((benzyl(methyl)amino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

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